molecular formula C7H12N2O B15045886 (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol

(5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B15045886
M. Wt: 140.18 g/mol
InChI Key: KUYXNRVIXSEPAC-UHFFFAOYSA-N
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Description

(5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at position 5, a methyl group at position 1, and a hydroxymethyl group at position 4 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 5-ethyl-1-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole to formaldehyde, followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: (5-ethyl-1-methyl-1H-pyrazol-4-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

(5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can also interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    (5-methyl-1H-pyrazol-4-yl)methanol: Lacks the ethyl group at position 5.

    (5-ethyl-1H-pyrazol-4-yl)methanol: Lacks the methyl group at position 1.

    (5-ethyl-1-methyl-1H-pyrazol-4-yl)ethanol: Contains an ethyl group instead of a hydroxymethyl group at position 4.

Uniqueness

(5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the specific combination of substituents on the pyrazole ring. The presence of both ethyl and methyl groups, along with the hydroxymethyl group, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(5-ethyl-1-methylpyrazol-4-yl)methanol

InChI

InChI=1S/C7H12N2O/c1-3-7-6(5-10)4-8-9(7)2/h4,10H,3,5H2,1-2H3

InChI Key

KUYXNRVIXSEPAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1C)CO

Origin of Product

United States

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